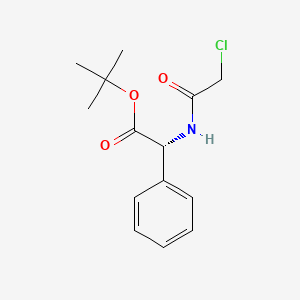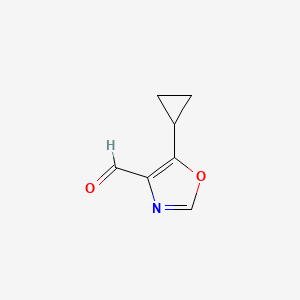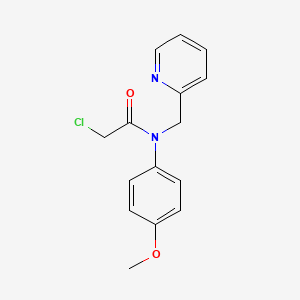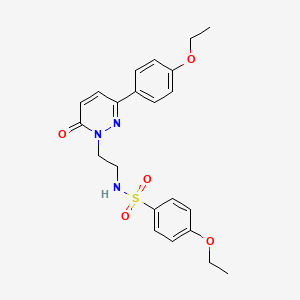![molecular formula C21H19ClN4O2S B2622676 N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-07-5](/img/no-structure.png)
N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule, likely belonging to the class of heterocyclic compounds . Heterocyclic compounds are a very important class of organic molecules with a wide range of applications in areas such as medicinal chemistry and drug discovery .
Synthesis Analysis
The synthesis of similar compounds often involves cyclization processes or domino reactions . For instance, the synthesis of thioxopyrimidines and their condensed analogs often involves [3+3], [4+2], [5+1] cyclization processes .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve interactions with various 2-halo derivatives and sulfur-containing reagents .Mechanism of Action
The mechanism of action of such compounds can vary widely depending on their structure and the biological system in which they are active. Some compounds show diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide involves the reaction of 2-chloroethylamine with 2-chlorophenylacetic acid to form N-[2-(2-chlorophenyl)ethyl]glycine. This intermediate is then reacted with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid to form the final product.", "Starting Materials": [ "2-chloroethylamine", "2-chlorophenylacetic acid", "2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid" ], "Reaction": [ "Step 1: React 2-chloroethylamine with 2-chlorophenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-[2-(2-chlorophenyl)ethyl]glycine.", "Step 2: React N-[2-(2-chlorophenyl)ethyl]glycine with 2-amino-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid in the presence of a coupling agent and a catalyst to form the final product N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide." ] } | |
CAS RN |
1028685-07-5 |
Product Name |
N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
Molecular Formula |
C21H19ClN4O2S |
Molecular Weight |
426.92 |
IUPAC Name |
N-[2-(2-chlorophenyl)ethyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-7-3-1-5-13(15)11-12-23-18(27)10-9-17-20(28)26-19(24-17)14-6-2-4-8-16(14)25-21(26)29/h1-8,17,24H,9-12H2,(H,23,27) |
InChI Key |
OATQTNYXLJONNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CCNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2622597.png)


![2-(4-fluorophenyl)-7-(methylamino)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2622601.png)

![2,8-Dimethyl-6-nitro-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B2622604.png)

![N-[cyano(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B2622606.png)
![4-benzyl-2-(4-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2622607.png)
![Ethyl 4-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2622608.png)


![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2622613.png)
